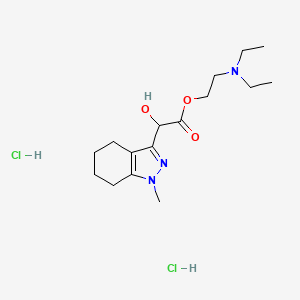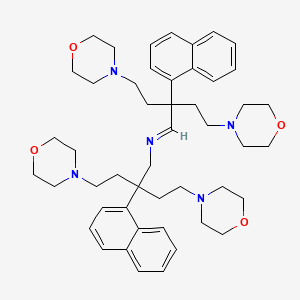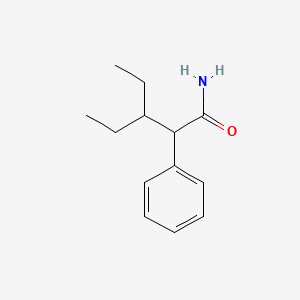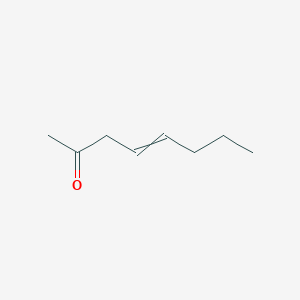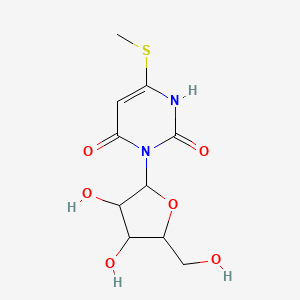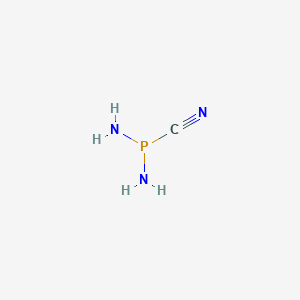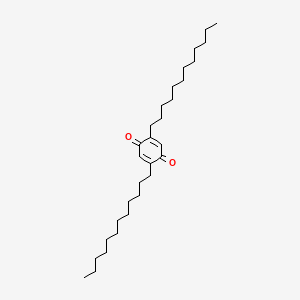
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is a derivative of cyclohexadiene-1,4-dione, commonly known as benzoquinone. This compound is characterized by the presence of two dodecyl groups attached to the 2 and 5 positions of the cyclohexadiene ring. It is a yellow crystalline powder that is stable under normal conditions but can decompose under high temperatures, light, and oxygen exposure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- typically involves the alkylation of 2,5-cyclohexadiene-1,4-dione with dodecyl halides in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: 50-70°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Potassium tert-butoxide or sodium hydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Reactants: Purification of 2,5-cyclohexadiene-1,4-dione and dodecyl halides.
Reaction Setup: Large-scale reactors with temperature control and inert atmosphere.
Purification: Crystallization and recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenation and nitration at the dodecyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 2,5-Didodecyl-1,4-benzoquinone.
Reduction: 2,5-Didodecylhydroquinone.
Substitution: 2,5-Didodecyl-3,6-dichlorocyclohexadiene-1,4-dione.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its role in inhibiting certain enzymes.
Industry: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or scavenge free radicals. The pathways involved include:
Redox Cycling: Alternating between oxidized and reduced forms.
Enzyme Inhibition: Binding to active sites of enzymes and blocking their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
33875-12-6 |
|---|---|
Molekularformel |
C30H52O2 |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
2,5-didodecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
YJERBOXYMKBOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=O)C(=CC1=O)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



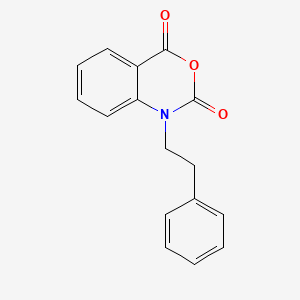
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
